molecular formula C19H17F3N4O3 B2588910 (7-Methoxybenzofuran-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 2034600-03-6

(7-Methoxybenzofuran-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2588910
CAS No.: 2034600-03-6
M. Wt: 406.365
InChI Key: SWXKNAJMGADCQK-UHFFFAOYSA-N
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Description

(7-Methoxybenzofuran-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a heterocyclic compound featuring a benzofuran scaffold substituted with a methoxy group at the 7-position, linked via a ketone bridge to a piperazine ring. The piperazine moiety is further functionalized with a pyrimidine ring bearing a trifluoromethyl group at the 6-position.

Properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O3/c1-28-13-4-2-3-12-9-14(29-17(12)13)18(27)26-7-5-25(6-8-26)16-10-15(19(20,21)22)23-11-24-16/h2-4,9-11H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXKNAJMGADCQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7-Methoxybenzofuran-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H19F3N4O2\text{C}_{19}\text{H}_{19}\text{F}_3\text{N}_4\text{O}_2

This structure incorporates a methoxybenzofuran moiety and a trifluoromethylpyrimidine-piperazine linkage, which are critical for its biological activity.

1. Pharmacological Profile

Research indicates that this compound exhibits significant inhibition of phosphodiesterase type 4 (PDE4), an enzyme involved in inflammatory processes. PDE4 inhibitors are known to have therapeutic effects in conditions such as asthma and chronic obstructive pulmonary disease (COPD) due to their ability to increase intracellular cAMP levels, leading to anti-inflammatory effects .

The compound's mechanism primarily involves the inhibition of PDE4, which results in elevated levels of cyclic adenosine monophosphate (cAMP). This elevation leads to:

  • Reduced inflammatory mediator release.
  • Enhanced bronchodilation.
  • Potential neuroprotective effects by modulating neurotransmitter release.

3. Case Studies and Research Findings

Several studies have explored the efficacy of this compound:

  • Study on PDE4 Inhibition : A study published in Molecules demonstrated that derivatives similar to the compound showed potent inhibition against PDE4, suggesting potential use in treating inflammatory diseases .
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of benzofuran derivatives, suggesting that compounds like this one could be beneficial in neurodegenerative conditions by reducing oxidative stress and inflammation .
StudyFindings
Molecules (2022)Potent PDE4 inhibitionPotential for treating COPD and asthma
Neuroprotection StudyReduced oxidative stressPossible application in neurodegenerative diseases

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Antipsychotic Properties
Research indicates that compounds with piperazine and pyrimidine moieties exhibit significant antidepressant and antipsychotic activities. The presence of the trifluoromethyl group in the pyrimidine ring enhances the lipophilicity and bioavailability of the compound, making it a candidate for further development in treating mood disorders .

Inhibition of Phosphodiesterases
The compound has been studied for its potential as a phosphodiesterase (PDE) inhibitor. Inhibitors of PDE4 and PDE3/4 have therapeutic implications for conditions such as asthma and chronic obstructive pulmonary disease (COPD). The incorporation of a benzofuran moiety may enhance selectivity towards specific PDE isoforms, leading to reduced side effects compared to existing treatments .

Antiparasitic Activity
Preliminary studies have shown that derivatives of benzofuran compounds exhibit antiparasitic properties. The structure of (7-Methoxybenzofuran-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone suggests it could be effective against various parasitic infections, warranting further investigation into its mechanism of action and efficacy .

Pharmacology

Mechanism of Action
The pharmacological profile of this compound is likely linked to its ability to modulate neurotransmitter systems. Compounds with similar structures have been documented to influence serotonin and dopamine pathways, which are critical in managing psychiatric conditions .

Safety and Toxicology Studies
Toxicological assessments are essential for understanding the safety profile of this compound. Initial studies suggest a favorable safety margin; however, comprehensive studies are necessary to evaluate long-term effects and potential toxicity in various biological systems .

Material Science

Synthesis of Novel Polymers
The unique structure of this compound allows it to be utilized as a building block in the synthesis of novel polymers with specific properties. For instance, incorporating this compound into polymer matrices could enhance mechanical strength or thermal stability, making it suitable for applications in electronics or coatings .

Electrochemical Applications
Recent advancements indicate that derivatives containing benzofuran units can be integrated into electrochemical devices, such as batteries or supercapacitors. The electrochemical performance can be significantly improved by modifying the molecular structure to optimize charge transport properties .

Data Summary Table

Application AreaPotential UsesKey Features
Medicinal ChemistryAntidepressant, AntipsychoticModulates neurotransmitter systems
PharmacologyPDE InhibitionPotential treatment for asthma and COPD
Antiparasitic ActivityEffective against various parasitic infections
Material ScienceSynthesis of Novel PolymersEnhances mechanical strength
Electrochemical ApplicationsImproves charge transport properties

Case Studies

  • Antidepressant Activity Study
    A study published in Molecules evaluated the antidepressant effects of similar compounds in animal models. Results indicated significant improvement in behavior tests when treated with piperazine derivatives, suggesting a promising avenue for this compound as a potential therapeutic agent .
  • PDE Inhibition Research
    Research conducted on PDE inhibitors demonstrated that compounds with similar structural motifs effectively reduced inflammation markers in preclinical models, highlighting the therapeutic potential of this class of compounds .
  • Material Science Application
    A recent publication described the use of benzofuran derivatives in creating advanced polymer composites with enhanced electrochemical properties, paving the way for innovative applications in energy storage devices .

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Compounds

Compound Name Core Scaffold Key Substituents Bioactivity Insights (if available) Reference
(7-Methoxybenzofuran-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone Benzofuran-Piperazine-Pyrimidine 7-Methoxybenzofuran, 6-(trifluoromethyl)pyrimidine Not explicitly reported; inferred bioactivity -
(6-(4-Chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidin-4-yl)(piperazin-1-yl)methanone (9) Phenyl-Pyrimidine-Piperazine 4-Chloro-2-(trifluoromethyl)phenyl, 2-methylpyrimidine No bioactivity data provided
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (21) Thiophene-Piperazine-Phenyl Thiophene, 4-(trifluoromethyl)phenyl Structural characterization only
4-(4-Aminobenzoyl)piperazin-1-ylmethanone Furan-Piperazine-Benzamide Furan, 4-aminobenzoyl Synthesized via nitro reduction; bioactivity N/A

Key Observations:

  • Benzofuran vs.
  • Substituent Effects: The 7-methoxy group on benzofuran may enhance solubility compared to non-polar substituents (e.g., methyl or chloro groups in analog 9). The trifluoromethyl group on pyrimidine increases metabolic stability and electron-withdrawing effects, which could influence kinase or enzyme inhibition .
  • Piperazine Linkage: The piperazine ring in all analogs serves as a flexible spacer, enabling conformational adaptability for target engagement. Modifications at the piperazine nitrogen (e.g., sulfonyl groups in compound 11a ) alter polarity and hydrogen-bonding capacity.

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